4-(Azocan-1-yl)-3-fluoroaniline
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Overview
Description
4-(Azocan-1-yl)-3-fluoroaniline is an organic compound that features a fluorine atom and an azocane ring attached to an aniline structure
Preparation Methods
The synthesis of 4-(Azocan-1-yl)-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and azocane.
Reaction Conditions: The azocane ring is introduced to the 3-fluoroaniline through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a suitable base and solvent under controlled temperature conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
4-(Azocan-1-yl)-3-fluoroaniline undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: Major products formed from these reactions include nitroaniline, aminoaniline, and various substituted aniline derivatives.
Scientific Research Applications
4-(Azocan-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azocan-1-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and azocane ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
4-(Azocan-1-yl)-3-fluoroaniline can be compared with similar compounds such as:
4-(Azocan-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a fluorine atom, leading to different chemical properties and applications.
4-(Azocan-1-yl)benzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
4-(Azocan-1-yl)butanenitrile:
The uniqueness of this compound lies in its combination of a fluorine atom and an azocane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(azocan-1-yl)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-12-10-11(15)6-7-13(12)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAITWXBEFKRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092279-99-6 |
Source
|
Record name | 4-(azocan-1-yl)-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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